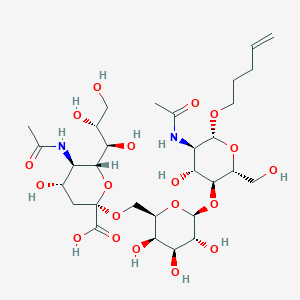
Nggnap
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nggnap is a naturally occurring compound that has gained attention for its potential therapeutic uses. It is derived from the bark of the Tabernanthe iboga plant, which grows in West Africa. Nggnap has been traditionally used in African cultures for spiritual and medicinal purposes. Recent scientific research has focused on the potential of Nggnap for treating addiction, depression, and anxiety.
Mechanism Of Action
Nggnap acts on several neurotransmitter systems in the brain, including dopamine, serotonin, and opioid receptors. It is believed to have a modulatory effect on these systems, which may help to alleviate symptoms of addiction, depression, and anxiety. Nggnap has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical And Physiological Effects
Nggnap has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Nggnap has also been shown to increase levels of certain cytokines, which are involved in the immune response. Additionally, Nggnap has been shown to have a protective effect on the liver.
Advantages And Limitations For Lab Experiments
One advantage of using Nggnap in lab experiments is that it is a naturally occurring compound, which may make it more acceptable for use in humans. However, there are also limitations to using Nggnap in lab experiments. For example, the extraction process can be time-consuming and expensive, and the purity of the extracted compound can be difficult to control.
Future Directions
There are several potential future directions for research on Nggnap. One area of interest is its potential for treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is its potential for use in combination with other therapies, such as cognitive-behavioral therapy or mindfulness-based interventions. Additionally, researchers may investigate the potential of Nggnap for use in other medical conditions, such as chronic pain or inflammation.
Conclusion:
Nggnap is a naturally occurring compound that has gained attention for its potential therapeutic uses. Scientific research has focused on its potential for treating addiction, depression, and anxiety. Nggnap has a unique mechanism of action and has been shown to have a range of biochemical and physiological effects. While there are limitations to using Nggnap in lab experiments, there are also several potential future directions for research on this compound.
Synthesis Methods
Nggnap can be extracted from the bark of the Tabernanthe iboga plant using a variety of methods, including acid-base extraction, Soxhlet extraction, and supercritical fluid extraction. The purity of the extracted Nggnap can be improved through further purification techniques such as chromatography.
Scientific Research Applications
Nggnap has been the subject of numerous scientific studies in recent years. Researchers have investigated its potential for treating addiction, depression, and anxiety. Nggnap has been shown to have a unique mechanism of action that differs from traditional pharmaceuticals used to treat these conditions.
properties
CAS RN |
151960-90-6 |
|---|---|
Product Name |
Nggnap |
Molecular Formula |
C30H50N2O19 |
Molecular Weight |
742.7 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-pent-4-enoxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C30H50N2O19/c1-4-5-6-7-46-27-19(32-13(3)36)22(41)25(16(10-34)48-27)50-28-24(43)23(42)21(40)17(49-28)11-47-30(29(44)45)8-14(37)18(31-12(2)35)26(51-30)20(39)15(38)9-33/h4,14-28,33-34,37-43H,1,5-11H2,2-3H3,(H,31,35)(H,32,36)(H,44,45)/t14-,15+,16+,17+,18+,19+,20+,21-,22+,23-,24+,25+,26+,27+,28-,30+/m0/s1 |
InChI Key |
VYHCOUNBABWLRQ-JQFNGPIQSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OCCCC=C)CO)O)O)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OCCCC=C)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OCCCC=C)CO)O)O)O)O |
synonyms |
N-acetylneuraminyl-2-6-galactopyranosyl-1-4-N-acetylglucosaminyl-1-O-pent-4-ene Neu5Ac-2-6-Gal-1-4-GlcNAc-1-O-pent-4-ene NGGNAP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Iodophenyl)methyl]-4-methylpiperazine](/img/structure/B115568.png)
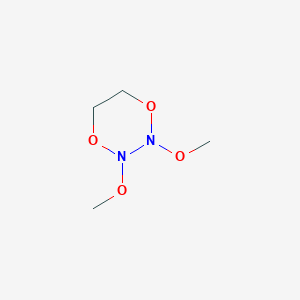
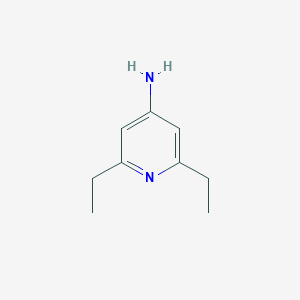
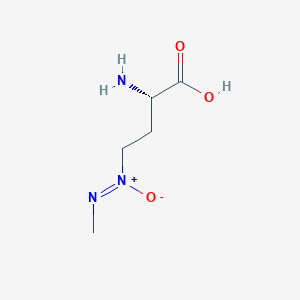
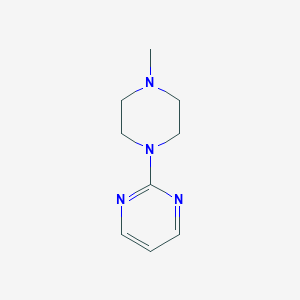
![1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B115577.png)
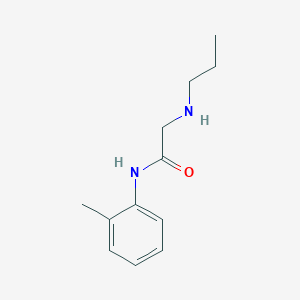
![(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B115579.png)
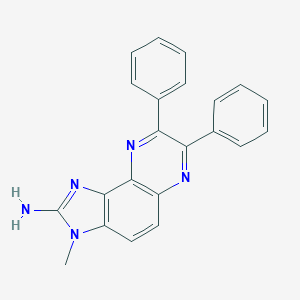
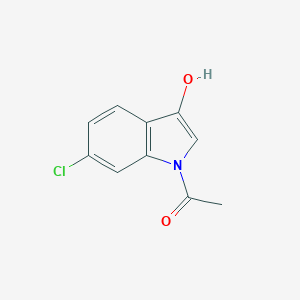
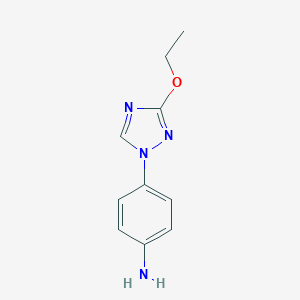
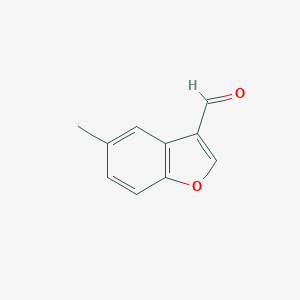
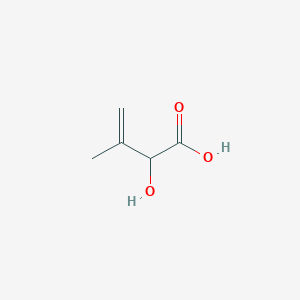
![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)